

Spectroscopic and Analytical Profile of 2-(2-Bromoethyl)benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Bromoethyl)benzaldehyde

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical characterization of **2-(2-Bromoethyl)benzaldehyde** (CAS No. 22901-09-3). Due to the limited availability of specific experimental spectra for this compound in public databases, this document presents predicted spectroscopic data based on its chemical structure, alongside actual spectroscopic data for the closely related compounds 2-bromobenzaldehyde and (2-bromoethyl)benzene for comparative purposes. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the analytical characterization of this and similar molecules.

Introduction

2-(2-Bromoethyl)benzaldehyde is a bifunctional organic molecule featuring both an aldehyde and a bromoethyl group attached to a benzene ring.^[1] Its chemical formula is C_9H_9BrO , with a molecular weight of 213.07 g/mol.^{[1][2]} The presence of two reactive functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals.^[1] Accurate spectroscopic characterization is crucial for verifying the identity and purity of this compound in any research or development setting. While specific analytical data for **2-(2-Bromoethyl)benzaldehyde** is

not widely published, this guide offers a predictive analysis and comparative data from related structures to assist researchers.^[3]

Predicted and Comparative Spectroscopic Data

In the absence of direct experimental data for **2-(2-Bromoethyl)benzaldehyde**, this section provides predicted values and experimental data for analogous compounds to serve as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for **2-(2-Bromoethyl)benzaldehyde** and Experimental Data for Related Compounds

Compound	Functional Group	Chemical Shift (δ , ppm)	Multiplicity	Integration
2-(2-Bromoethyl)benzaldehyde (Predicted)	Aldehyde (-CHO)	~10.0	Singlet (s)	1H
Aromatic (Ar-H)	~7.3 - 7.9	Multiplet (m)	4H	
Methylene (-CH ₂ -Ar)	~3.3	Triplet (t)	2H	
Methylene (-CH ₂ -Br)	~3.6	Triplet (t)	2H	
2-Bromobenzaldehyde	Aldehyde (-CHO)	10.34	Singlet (s)	1H
Aromatic (Ar-H)	7.43 - 7.89	Multiplet (m)	4H	
(2-Bromoethyl)benzene	Aromatic (Ar-H)	~7.2 - 7.4	Multiplet (m)	5H
Methylene (-CH ₂ -Ar)	3.16	Triplet (t)	2H	
Methylene (-CH ₂ -Br)	3.55	Triplet (t)	2H	

Note: Data for 2-Bromobenzaldehyde and (2-Bromoethyl)benzene is sourced from publicly available spectral databases.[\[4\]](#)[\[5\]](#)

Table 2: Predicted ¹³C NMR Data for **2-(2-Bromoethyl)benzaldehyde** and Experimental Data for Related Compounds

Compound	Carbon Environment	Chemical Shift (δ , ppm)
2-(2-Bromoethyl)benzaldehyde (Predicted)	Carbonyl (C=O)	~192
Aromatic (Ar-C)	~127 - 138	
Methylene (-CH ₂ -Ar)	~35	
Methylene (-CH ₂ -Br)	~32	
2-Bromobenzaldehyde	Carbonyl (C=O)	~191
Aromatic (Ar-C)	~127 - 135	~126 - 139
(2-Bromoethyl)benzene	Aromatic (Ar-C)	
Methylene (-CH ₂ -Ar)	39.5	
Methylene (-CH ₂ -Br)	33.2	

Note: Data for 2-Bromobenzaldehyde and (2-Bromoethyl)benzene is sourced from publicly available spectral databases.[\[6\]](#)[\[7\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for **2-(2-Bromoethyl)benzaldehyde** and Key Absorptions for Related Functional Groups

Functional Group	Vibration	Predicted Wavenumber (cm ⁻¹)	Notes
Aldehyde C-H	Stretch	~2820 and ~2720	Often appear as a doublet
Carbonyl (C=O)	Stretch	~1700	Strong, sharp absorption
Aromatic C=C	Stretch	~1600 and ~1475	Medium to strong absorptions
Aromatic C-H	Stretch	~3030	Typically weak to medium
C-Br	Stretch	~600 - 700	

Note: Predicted values are based on typical absorption ranges for these functional groups.[\[8\]](#)[\[9\]](#)

The IR spectrum of 2-bromobenzaldehyde shows characteristic aromatic and carbonyl absorptions.[\[10\]](#) Similarly, (2-bromoethyl)benzene exhibits absorptions corresponding to the aromatic ring and the C-Br bond.[\[11\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for **2-(2-Bromoethyl)benzaldehyde**

Ion	m/z (mass-to-charge ratio)	Notes
$[M]^+$	212/214	Molecular ion peak, showing isotopic pattern for bromine (^{79}Br and ^{81}Br)
$[M-\text{Br}]^+$	133	Loss of the bromine radical
$[M-\text{C}_2\text{H}_4\text{Br}]^+$	105	Loss of the bromoethyl radical, leading to the benzoyl cation
$[\text{C}_7\text{H}_5\text{O}]^+$	105	Benzoyl cation
$[\text{C}_6\text{H}_5]^+$	77	Phenyl cation

Note: The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral fragments. The mass spectrum of 2-bromobenzaldehyde shows a molecular ion at m/z 184/186 and a base peak corresponding to the loss of bromine.[\[12\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The most common solvent for similar compounds is CDCl_3 .[\[13\]](#) Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **Data Acquisition:** Acquire the ^1H NMR spectrum. A typical experiment for a small organic molecule involves a 400 or 500 MHz spectrometer. For ^{13}C NMR, a longer acquisition time may be necessary due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum to determine the

relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Liquid Samples: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
 - Solid Samples: The solid can be ground with KBr powder and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
- Instrument Setup: Record a background spectrum of the empty sample holder (or pure solvent, if applicable).
- Data Acquisition: Place the prepared sample in the spectrometer and acquire the IR spectrum. This is typically done over the range of 4000 to 400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[\[14\]](#) Further dilute this solution as needed for the specific instrument.[\[14\]](#)
- Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[\[15\]](#)
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection and Analysis: The detector records the abundance of each ion. The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **2-(2-Bromoethyl)benzaldehyde**.

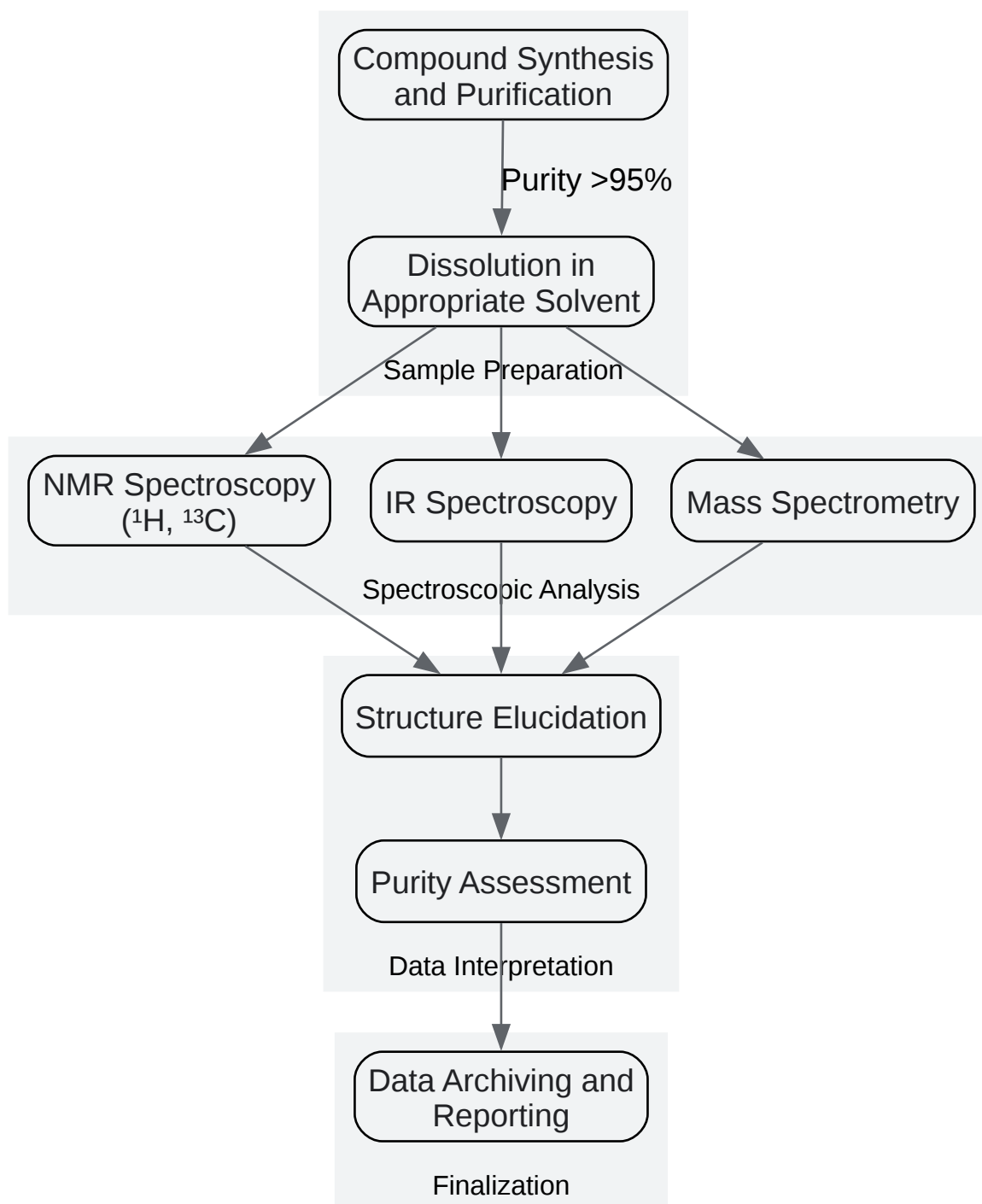


Figure 1. Workflow for Spectroscopic Characterization

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Workflow for Spectroscopic Characterization

Conclusion

While experimental spectroscopic data for **2-(2-Bromoethyl)benzaldehyde** is not readily available in the public domain, a comprehensive analytical characterization can be achieved through the application of standard spectroscopic techniques. This guide provides a framework for researchers by presenting predicted spectroscopic data based on its structure and comparative data from closely related molecules. The detailed experimental protocols and the logical workflow for characterization offer a practical approach for scientists and professionals in drug development to confidently identify and assess the purity of this and similar chemical entities. It is recommended that researchers acquiring this compound perform their own analytical characterization to confirm its identity and purity before use in further applications.

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